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Compound of Interest

Compound Name: CY3-YNE

Cat. No.: B15556426

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to detect
and localize specific DNA or RNA sequences within cells and tissues.[1][2] The method relies
on fluorescently labeled probes that bind to complementary target sequences.[1] A significant
advancement in probe labeling is the use of bioorthogonal chemistry, such as the copper(l)-
catalyzed azide-alkyne cycloaddition (CUAAC), commonly known as "click chemistry".[3] This
reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an
azide-functionalized molecule with high efficiency and specificity.[3]

CY3-YNE (Sulfo-Cyanine3-alkyne) is a bright and photostable fluorescent dye featuring an
alkyne group, making it an ideal tool for labeling azide-modified biomolecules.[4] When applied
to FISH, an azide-modified nucleic acid probe is first synthesized and then covalently labeled
with CY3-YNE through the CuAAC reaction.[5] This approach offers several advantages over
traditional labeling methods, such as the enzymatic incorporation of dye-labeled nucleotides,
by providing a higher degree of labeling and potentially improved signal-to-noise ratios.[6]
These notes provide detailed protocols for using CY3-YNE to generate fluorescently labeled
probes for FISH applications.

Properties of CY3-YNE

CY3-YNE is a water-soluble cyanine dye with robust fluorescence properties suitable for
various biological imaging applications.[4][7] Its key characteristics are summarized below.
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Property

Description

Reference

Product Name

CY3-YNE; Sulfo-Cyanine3-

alkyne

[41(5]

Fluorescence

Bright orange-red fluorescence

[8]

Excitation Max (Ex) ~554 nm [4]
Emission Max (Em) ~566 nm [4]
Molecular Formula C34H42N307S2 [4]
Molecular Weight 668.84 g/mol [4]

Reactive Group

Alkyne (-C=CH)

[5]

Reaction

Copper-Catalyzed Azide-
Alkyne Cycloaddition (CUAAC)

[5]

Storage (Powder)

-20°C for up to 3 years,
protected from light and

moisture.

[4]

Storage (Solvent)

-80°C forup to 1 yearin a
suitable solvent like DMSO.

[4]

Experimental Workflow and Protocols

The overall process involves three main stages: the synthesis of an azide-modified DNA/RNA
probe, the covalent labeling of the probe with CY3-YNE via click chemistry, and the application
of the labeled probe in a standard FISH protocol.
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Overall Workflow for CY3-YNE in FISH
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Caption: High-level workflow from probe synthesis to final imaging.

Protocol 1: Preparation of Azide-Modified DNA Probes
via PCR

This protocol describes the generation of azide-functionalized DNA probes using PCR. The
principle is to incorporate a nucleotide analog containing an azide group.

Materials:
o DNA template
o Specific forward and reverse primers

e dNTP mix (dATP, dCTP, dGTP, dTTP)
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Azide-modified dUTP (e.g., 5-azidoallyl-dUTP)

Tag DNA polymerase and corresponding buffer

PCR grade water

Thermocycler

DNA purification kit (e.g., QIAquick PCR Purification Kit)

Methodology:

o Set up the PCR Reaction: In a sterile PCR tube, assemble the following components on ice.
The ratio of azide-modified dUTP to natural dTTP may need optimization.

Component Volume (for 50 pL reaction) Final Concentration
10x PCR Buffer 5uL 1x

dNTP mix (10 mM each, no

4TTP) 1L 200 pM each
dTTP (10 mM) 0.5 uL 100 uM
Azide-dUTP (1 mM) 5L 100 pM
Forward Primer (10 uM) 2 uL 0.4 uM
Reverse Primer (10 puM) 2L 0.4 uM

DNA Template (10-50 ng/uL) 1L 0.2-1 ng/uL
Taq Polymerase (5 U/uL) 0.5 uL 25U

PCR Grade Water to 50 uL

o Perform PCR: Use a standard thermocycling program, adjusting the annealing temperature
based on the primers' melting temperature (Tm) and the extension time based on the
amplicon length.

o |nitial Denaturation: 95°C for 3 minutes
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o 30-35 Cycles:
» Denaturation: 95°C for 30 seconds
» Annealing: 55-65°C for 30 seconds
» Extension: 72°C for 1 minute per kb
o Final Extension: 72°C for 5-10 minutes

o Hold: 4°C

o Purify the PCR Product: After amplification, purify the azide-modified DNA probe using a
suitable PCR purification kit according to the manufacturer's instructions.[9] Elute the probe
in nuclease-free water or a low-salt buffer (e.g., 5 mM Tris-HCI, pH 8.0).[9]

o Quantify the Probe: Measure the concentration of the purified probe using a
spectrophotometer.

Protocol 2: Click Chemistry Labeling with CY3-YNE

This protocol uses a copper-catalyzed reaction to conjugate the azide-modified probe with
CY3-YNE.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide-Modified
CY3-YNE CY3-Labeled
(Alkyne) Click Probe

Reaction _--~
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Caption: The click reaction conjugates an azide-probe and CY3-YNE.
Materials:

o Purified azide-modified DNA probe

e CY3-YNE (10 mM stock in DMSO)

o Copper(ll) sulfate (CuSOa) solution (e.g., 10 mM in water)

e Sodium Ascorbate solution (e.g., 5 mM in water, freshly prepared)
o Reaction Buffer (e.g., 0.2 M Triethylammonium acetate, pH 7.0)

e DMSO

o DNA purification kit or ethanol precipitation reagents

Methodology:

o Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents.
The final concentration of the probe should be between 20-200 uM. The dye should be in a
slight molar excess.

o Azide-modified DNA probe (to a final concentration of ~100 pM)

o Reaction Buffer (to a final concentration of 0.2 M)

o DMSO (to a final volume of 50%)

o CY3-YNE stock solution (to a final concentration of 1.5x that of the probe)
« Initiate the Reaction:

o Add the freshly prepared Sodium Ascorbate solution to a final concentration of 0.5 mM
and vortex briefly.

o Add the CuSOas solution to a final concentration of 0.5 mM. Note: The copper catalyst can
be prepared as a Cu-TBTA complex to improve efficiency and protect the DNA.
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o Vortex the mixture thoroughly.

 Incubate: Incubate the reaction at a controlled temperature, for example, 45°C for 30-60
minutes.[9] Intermittent mixing can be applied if using a water bath.[9]

o Purify the Labeled Probe: It is critical to remove unreacted dye and catalyst components.[9]

o Spin Column Purification: Use a DNA purification kit, ensuring the column's fragment cut-
off size is appropriate for the probe length.[9]

o Ethanol Precipitation: Alternatively, add sodium acetate to a final concentration of 0.3 M,
followed by 2.5 volumes of cold ethanol. Incubate at -20°C for at least 20 minutes,
centrifuge to pellet the DNA, wash with 70% ethanol, air dry the pellet, and resuspend in
hybridization buffer.[10]

e Quantify and Store: Measure the final concentration of the CY3-labeled probe. Store the
probe protected from light at -20°C.

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This is a general protocol for performing FISH on slides. It may require optimization based on
the specific cell type, tissue, and probe characteristics.[9]
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General FISH Procedure
Slide Preparation
(Fixation, Permeabilization)

Denaturation
(Heat slides and probe)

Hybridization
(Incubate probe on slide overnight)

:

Post-Hybridization Washes
(Remove unbound probe)

Counterstaining & Mounting
(e.g., with DAPI)

Gluorescence Microscopya

Click to download full resolution via product page
Caption: Key steps involved in the FISH experiment.
Materials:
o Slides with prepared cells or tissue sections
e CY3-labeled probe
o Hybridization Mix (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)
» Saline-sodium citrate (SSC) buffer (20x stock)
o Formamide

e Rubber cement or coverslip sealant
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Humid chamber

Ethanol series (70%, 90%, 100%)

DAPI counterstain solution

Antifade mounting medium

Fluorescence microscope with appropriate filters for Cy3 and DAPI
Methodology:

o Slide Preparation:

o Prepare chromosome spreads or tissue sections on slides.

o Perform pretreatments as needed, which may include RNase A treatment (to remove
RNA), pepsin digestion (to permeabilize cells), and fixation with paraformaldehyde.[11]

o Dehydrate the slides through an ethanol series (e.g., 70%, 80%, 95% for 2 minutes each)
and air dry.

e Hybridization:

o Prepare the hybridization solution containing the CY3-labeled probe at a final
concentration of at least 15 ng/uL.[9]

o Apply the probe solution to the slide and cover with a coverslip, sealing the edges with
rubber cement.[9]

o Co-denature the probe and target DNA by heating the slides on a heat block at 70-80°C
for 2-5 minutes.[9]

o Transfer the slides to a humid chamber and incubate overnight at 37°C to allow for
hybridization.[9]

o Post-Hybridization Washes: The stringency of the washes is critical for reducing background
signal and may need optimization.[9]
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[e]

Carefully remove the rubber cement and coverslip. A short wash in 2x SSC with 50%
formamide can help.[9]

[e]

Wash the slides three times for 5 minutes each in 2x SSC / 50% formamide at 45°C.[9]

(¢]

Wash three times for 5 minutes each in 1x SSC at 45°C.[9]

[¢]

Wash three times for 5 minutes each in 4x SSC / 0.1% Tween 20 at 45°C.[9]

» Counterstaining and Mounting:

o Dehydrate the slides again in an ethanol series (70%, 90%, 100% for 2 minutes each),
protecting them from light.[9]

o Air dry the slides completely in the dark.[9]
o Apply a drop of mounting medium containing a DNA counterstain like DAPI.
o Mount a coverslip over the specimen and seal the edges.[9]

e Imaging:

o Analyze the slides using a fluorescence microscope equipped with appropriate filter sets
for Cy3 (for the probe) and DAPI (for nuclear counterstaining).[8] The CY3 signal will
appear as distinct orange-red spots corresponding to the location of the target sequence.

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27095480/
https://pubmed.ncbi.nlm.nih.gov/27095480/
https://www.targetmol.com/compound/cy3-yne
https://www.medchemexpress.com/CY3-YNE.html
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cellular-imaging/in-situ-hybridization-ish/fluorescence-in-situ-hybridization-fish.html
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cellular-imaging/in-situ-hybridization-ish/fluorescence-in-situ-hybridization-fish.html
https://www.alfa-chemistry.com/resources/a-comprehensive-guide-to-cyanine-3-properties-binding-mechanisms-and-applications.html
https://www.baseclick.eu/science/glossar/cy3/
https://www.carlroth.com/medias/BA-PRO-1940387-DE.pdf?context=bWFzdGVyfGluc3RydWN0aW9uc3w2NTUyMTN8YXBwbGljYXRpb24vcGRmfGFXNXpkSEoxWTNScGIyNXpMMmd6WlM5b1pXWXZPVEV3TURFeE56STNPRGMxTUM1d1pHWXw0MzQ5NDllYjYwYmU0MjkwY2RkYmQ3NmJiODc3YTkzNGJiNGM0NmYyOTcwZWJiNWY2MDhiOWJiMWM2OGZlNTY0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755544/
https://www.abyntek.com/wp-content/uploads/2025/05/Fluorescent-In-Situ-Hybridization-FISH-Protocol.pdf
https://www.benchchem.com/product/b15556426#using-cy3-yne-in-fluorescence-in-situ-hybridization-fish
https://www.benchchem.com/product/b15556426#using-cy3-yne-in-fluorescence-in-situ-hybridization-fish
https://www.benchchem.com/product/b15556426#using-cy3-yne-in-fluorescence-in-situ-hybridization-fish
https://www.benchchem.com/product/b15556426#using-cy3-yne-in-fluorescence-in-situ-hybridization-fish
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15556426?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

